molecular formula C19H16FN5OS B2613064 5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(thiophen-2-yl)propyl)pyrimidin-4-amine CAS No. 2034571-82-7

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(thiophen-2-yl)propyl)pyrimidin-4-amine

Cat. No.: B2613064
CAS No.: 2034571-82-7
M. Wt: 381.43
InChI Key: DFXAKWUJYWOPIU-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at position 4 with an amine group linked to a 1-(thiophen-2-yl)propyl chain. At position 5 of the pyrimidine, a 1,2,4-oxadiazole ring is attached, further substituted with a 2-fluorophenyl group. The structural complexity of this molecule combines heterocyclic motifs (pyrimidine, oxadiazole, thiophene) and fluorinated aromatic systems, which are common in drug discovery for optimizing pharmacokinetic properties and target binding .

Properties

IUPAC Name

5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1-thiophen-2-ylpropyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-2-15(16-8-5-9-27-16)23-17-13(10-21-11-22-17)19-24-18(25-26-19)12-6-3-4-7-14(12)20/h3-11,15H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXAKWUJYWOPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CS1)NC2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(1-(thiophen-2-yl)propyl)pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A 1,2,4-oxadiazole moiety, known for its diverse biological properties.
  • A pyrimidine core that contributes to its pharmacological profile.
  • A thiophene substituent which can enhance biological activity through various mechanisms.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole group often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazole , similar to the compound under review, show promising anticancer activity. For instance:

  • Cytotoxicity Tests : The compound was tested against several human cancer cell lines such as MCF-7 (breast cancer), U937 (monocytic leukemia), and others. Results indicated that it exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .
Cell LineIC50 Value (µM)Reference
MCF-70.65
U9371.5
HeLa0.95

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Induction of Apoptosis : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells through activation of the p53 pathway and caspase cascade .
  • Cell Cycle Arrest : Studies suggest that it may cause cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.
  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in tumor growth and survival, similar to other oxadiazole derivatives which have shown inhibitory activity against histone deacetylases (HDACs) and carbonic anhydrases .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Case Study 1 : A study involving a series of oxadiazole derivatives demonstrated that modifications in the substituents significantly affected their anticancer potency. The compound's structural features were optimized to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Case Study 2 : Another investigation focused on the antiproliferative effects of similar compounds against melanoma cell lines. The results indicated that structural analogs exhibited varying degrees of effectiveness based on their functional groups and stereochemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Containing Analogues

  • N-[3-(3-{1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (Compound 130, ): This compound shares a fluorophenyl-substituted 1,2,4-oxadiazole moiety but lacks the pyrimidine-thiophene backbone.
  • PSN375963 () :
    A 4-butylcyclohexyl-substituted oxadiazole-pyridine derivative. The bulky alkyl substituent contrasts with the aromatic 2-fluorophenyl group in the target compound, likely affecting solubility and membrane permeability .

Thiophene-Containing Derivatives

  • MMV1 () :
    Contains a thiophen-2-yl group linked to an imidazo[2,1-b][1,3,4]thiadiazol-2-amine core. While the thiophene moiety is retained, the absence of a pyrimidine-oxadiazole scaffold may limit direct pharmacological comparisons. The oxan-4-ylmethyl substituent in MMV1 could confer distinct metabolic stability compared to the target compound’s N-(1-(thiophen-2-yl)propyl) group .
  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine (): These derivatives exhibit a thiophene-thiadiazole core with fluorophenyl substituents.

Pyrimidine-Based Analogues

  • 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine () :
    This pyrimidine derivative replaces the oxadiazole-thiophene system with a thiazole-nitrophenyl group. The nitro group may enhance electrophilic reactivity, contrasting with the fluorine-mediated hydrophobic interactions in the target compound .
  • Compound 12 (): A triazole-pyrimidine hybrid with a thiophen-2-ylmethyl group.

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (if reported) Yield/Purity (Source)
Target Compound Pyrimidine-oxadiazole 2-Fluorophenyl, N-(1-(thiophen-2-yl)propyl) Not reported in evidence N/A
Compound 130 () Urea-oxadiazole 4-Fluorophenyl, acetamide SARS-CoV-2 binding (in silico) N/A
Schiff Base 5(a-j) () Thiadiazole-thiophene 4-Fluorophenyl, aromatic aldehydes IC50 = 1.28 µg/mL (MCF7) 30–71% yield, 92–99% purity
4-(2,4-Dimethyl-thiazol-5-yl)pyrimidin-2-amine () Pyrimidine-thiazole 3-Nitrophenyl, dimethylthiazole Not reported N/A
MMV1 () Imidazo-thiadiazole Thiophen-2-yl, oxan-4-ylmethyl Antifilarial activity 6% yield, 99% purity

Key Research Findings

  • Fluorophenyl vs. Alkyl Substituents : The 2-fluorophenyl group in the target compound may improve target selectivity over bulkier alkyl chains (e.g., PSN375963) due to reduced steric hindrance .
  • Thiophene Positioning : The N-(1-(thiophen-2-yl)propyl) chain in the target compound could enhance lipophilicity compared to thiophen-2-ylmethyl groups (e.g., Compound 12, ), influencing blood-brain barrier penetration .
  • Pyrimidine vs.

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